

Spectroscopic Characterization of 1-Ethyl-2-iodo-3-methylbenzene: A Technical Guide

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Compound of Interest

Compound Name: **1-Ethyl-2-iodo-3-methylbenzene**

Cat. No.: **B061388**

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Introduction: **1-Ethyl-2-iodo-3-methylbenzene** (CAS No: 175277-95-9) is an aromatic organic compound with the molecular formula C₉H₁₁I.^{[1][2]} As a halogenated aromatic hydrocarbon, its precise structural elucidation is critical for its application in research and development, particularly in synthetic organic chemistry. This technical guide provides a comprehensive overview of the expected spectroscopic data (NMR, IR, MS) for **1-Ethyl-2-iodo-3-methylbenzene**, intended for researchers, scientists, and professionals in drug development. The guide outlines detailed experimental protocols for data acquisition and presents the spectral data in a structured format for clarity and ease of comparison.

Data Presentation

The following tables summarize the predicted and experimental spectroscopic data for **1-Ethyl-2-iodo-3-methylbenzene**. Note that where experimental data is not publicly available, predicted values based on established principles of spectroscopy are provided.

Table 1: Predicted ¹H NMR Spectroscopic Data

(Predicted for a solution in CDCl₃ with TMS as internal standard)

Chemical Shift (δ , ppm)	Integration	Multiplicity	Assignment
~ 7.2 - 7.0	1H	Triplet (t)	Aromatic H (at C5)
~ 7.0 - 6.8	2H	Doublet (d)	Aromatic H (at C4, C6)
~ 2.8 - 2.6	2H	Quartet (q)	-CH ₂ - (Ethyl group)
~ 2.4	3H	Singlet (s)	-CH ₃ (Methyl group)
~ 1.2	3H	Triplet (t)	-CH ₃ (Ethyl group)

Table 2: Predicted ¹³C NMR Spectroscopic Data

(Predicted for a solution in CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~ 145 - 140	Aromatic C (C1 - Ethyl)
~ 138 - 135	Aromatic C (C3 - Methyl)
~ 130 - 125	Aromatic C-H (C4, C5, C6)
~ 100 - 95	Aromatic C (C2 - Iodo)
~ 30 - 25	-CH ₂ - (Ethyl group)
~ 25 - 20	-CH ₃ (Methyl group)
~ 15 - 10	-CH ₃ (Ethyl group)

Table 3: Infrared (IR) Spectroscopic Data

(Based on experimental data for a neat sample on a Bruker Tensor 27 FT-IR).[\[1\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H Stretch
2975 - 2850	Strong	Aliphatic C-H Stretch (-CH ₃ , -CH ₂)
1600 - 1450	Medium-Strong	Aromatic C=C Ring Stretch
1465 - 1450	Medium	C-H Bend (Asymmetric, -CH ₃)
1385 - 1375	Medium	C-H Bend (Symmetric, -CH ₃)
~ 800 - 600	Strong	C-I Stretch

Table 4: Mass Spectrometry (MS) Data

(Based on predicted data for Electron Ionization).[\[3\]](#)

m/z	Relative Abundance	Assignment
246	High	[M] ⁺ (Molecular Ion)
231	Medium	[M - CH ₃] ⁺
217	Medium	[M - C ₂ H ₅] ⁺
119	High	[M - I] ⁺
91	High	[C ₇ H ₇] ⁺ (Tropylium ion)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These represent standard procedures for the analysis of liquid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 15-25 mg of **1-Ethyl-2-iodo-3-methylbenzene** for ¹H NMR, or 50-100 mg for ¹³C NMR.[\[4\]](#)

- Transfer the sample to a clean, dry vial.
- Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) to the vial.[5][6]
- Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solvent to define the 0 ppm reference point.
- Ensure the sample is fully dissolved. Gentle vortexing may be applied.
- Filtration and Transfer:
 - To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
 - The final sample depth in the tube should be at least 4.5-5.0 cm.[5][7]
- Data Acquisition:
 - Cap the NMR tube and wipe it clean before inserting it into the spinner turbine.
 - Place the sample into the NMR spectrometer.
 - The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field to optimize its homogeneity.
 - Acquire the spectrum using appropriate parameters (e.g., number of scans, pulse sequence, acquisition time). For ^{13}C NMR, broadband proton decoupling is typically used to simplify the spectrum to singlets for each carbon environment.[8]

Fourier-Transform Infrared (FT-IR) Spectroscopy

This procedure describes two common methods for analyzing a neat (undiluted) liquid sample.

- A. Thin Film Method (Salt Plates):

- Ensure the polished salt plates (e.g., NaCl or KBr) are clean and dry.[9] Handle them by the edges to avoid transferring moisture.
- Using a pipette, place one to two drops of **1-Ethyl-2-iodo-3-methylbenzene** onto the surface of one plate.[9]
- Carefully place the second plate on top, spreading the liquid into a thin, uniform film free of air bubbles.[10]
- Place the "sandwich" of plates into the sample holder in the FT-IR spectrometer's sample compartment.
- Acquire a background spectrum of the empty instrument first, then acquire the sample spectrum.

- B. Attenuated Total Reflectance (ATR) Method:
 - Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[11]
 - Acquire a background spectrum with the clean, empty ATR crystal.
 - Place a single drop of **1-Ethyl-2-iodo-3-methylbenzene** directly onto the center of the ATR crystal.[11]
 - If the instrument has a pressure arm, lower it to ensure good contact between the sample and the crystal.
 - Acquire the sample spectrum.
 - After analysis, thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) and a soft wipe.[12]

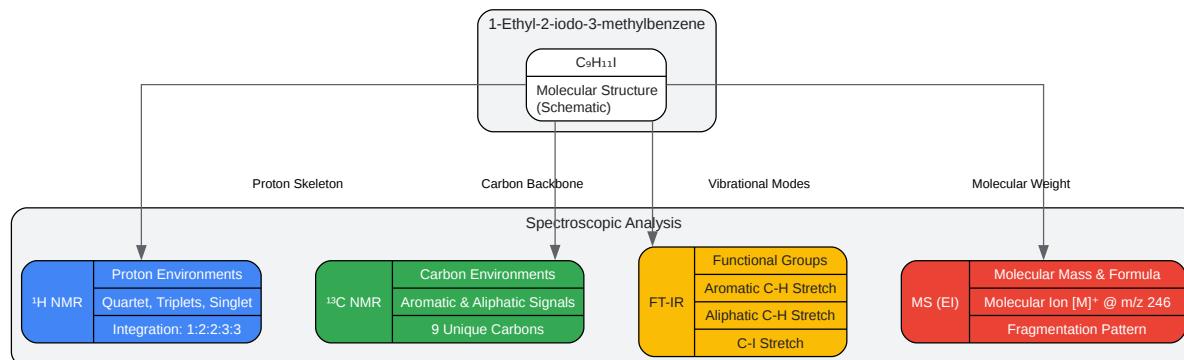
Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction: The sample is typically introduced via a direct insertion probe or through a gas chromatography (GC) system, which is ideal for volatile liquids.[13]
- Ionization:

- The sample is volatilized under high vacuum in the ion source chamber.[14]
- A beam of high-energy electrons, typically accelerated to 70 electron volts (70 eV), is directed through the gaseous sample molecules.[15][16]
- The collision between an energetic electron and a molecule ejects a valence electron from the molecule, creating a positively charged radical ion known as the molecular ion ($[M]^+$). [16]
- Fragmentation: Due to the high energy transferred during ionization, the molecular ion is often unstable and undergoes extensive fragmentation, breaking into smaller, characteristic charged fragments and neutral radicals. This fragmentation pattern is highly reproducible and serves as a "fingerprint" for the molecule.[14][15]
- Analysis and Detection:
 - The resulting ions (the molecular ion and all charged fragments) are accelerated by an electric field into the mass analyzer.
 - The mass analyzer (e.g., a quadrupole or time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
 - A detector records the abundance of each ion, generating the mass spectrum.

Mandatory Visualization

The following diagram illustrates the logical workflow of how data from different spectroscopic techniques are integrated to confirm the structure of **1-Ethyl-2-iodo-3-methylbenzene**.



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Structural Elucidation Workflow for **1-Ethyl-2-iodo-3-methylbenzene**.

Conclusion

The collective application of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides a powerful and definitive toolkit for the structural verification of **1-Ethyl-2-iodo-3-methylbenzene**. ¹H and ¹³C NMR reveal the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and characteristic fragmentation. Together, these techniques offer complementary data points that, when integrated, provide an unambiguous confirmation of the molecule's identity and structure, which is indispensable for its use in scientific research and development.

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